Tetrahydropyridine
Overview
Description
Tetrahydropyridine is a heterocyclic compound with the chemical formula C5H9N. It exists in three isomeric forms, which differ by the location of the double bond within the ring structure. These isomers are 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . This compound is primarily of theoretical interest, as the parent compounds are not widely found in nature. many substituted derivatives of this compound are known and have significant applications in various fields .
Synthetic Routes and Reaction Conditions:
Partial Reduction of Pyridinium Salts: One common method involves the partial reduction of pyridinium salts to yield N-alkyltetrahydropyridines.
Ireland-Claisen Rearrangement: This method involves a modified Ireland-Claisen rearrangement, leading to tetrahydropyridines via a silyl ketene acetal intermediate.
Ring-Closing Olefin Metathesis: This technique has also been employed to establish the this compound ring system.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound derivatives can be synthesized using catalytic hydrogenation of pyridine derivatives under specific conditions.
Multicomponent Reactions: One-pot multicomponent reactions involving various catalysts such as p-toluene sulfonic acid monohydrate, ruthenium chloride, and others have been used to synthesize this compound derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyridine derivatives.
Substitution: Nucleophilic substitution reactions can be performed on this compound derivatives to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products:
Pyridine Derivatives: Oxidation of this compound typically yields pyridine derivatives.
Substituted Tetrahydropyridines: Substitution reactions result in various substituted this compound compounds.
Scientific Research Applications
Tetrahydropyridine and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydropyridine derivatives varies depending on their specific structure and target:
Comparison with Similar Compounds
Tetrahydropyridine is similar to other nitrogen-containing heterocycles such as pyridine, dihydropyridine, and piperidine:
Pyridine: Pyridine is a six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: Dihydropyridine is a partially saturated derivative of pyridine with two hydrogen atoms added.
Piperidine: Piperidine is a fully saturated six-membered ring with one nitrogen atom.
Uniqueness of this compound:
Isomerism: this compound exists in three isomeric forms, which is unique compared to the other similar compounds.
Biological Activity: The specific biological activities of this compound derivatives, such as their neurotoxic and enzyme inhibitory properties, distinguish them from other nitrogen-containing heterocycles.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWICNJIUPRZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436364 | |
Record name | Tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-65-7 | |
Record name | 1,2,3,4-Tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37497-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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